5-(4-Ethoxyphenyl)-4-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-Ethoxyphenyl)-4-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxyphenyl)-4-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-ethoxybenzaldehyde with 3,4,5-trimethoxybenzaldehyde hydrazone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting intermediate is then cyclized with thiourea to form the desired triazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethoxyphenyl)-4-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, amines; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature or under reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydrazine derivatives
Substitution: Various substituted triazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.
Medicine: Investigated for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxyphenyl)-4-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromophenyl)-4-((3,4,5-trimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 3-(3-Ethoxyphenyl)-N’-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
- N-(4-Ethylphenyl)-2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)
Uniqueness
Compared to similar compounds, 5-(4-Ethoxyphenyl)-4-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxyphenyl and trimethoxybenzylidene moieties contribute to its enhanced solubility and bioavailability, making it a promising candidate for further research and development.
Properties
CAS No. |
624725-81-1 |
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Molecular Formula |
C20H23N5O4S |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-4-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H23N5O4S/c1-5-29-15-8-6-14(7-9-15)19-22-23-20(30)25(19)24-21-12-13-10-16(26-2)18(28-4)17(11-13)27-3/h6-12,24H,5H2,1-4H3,(H,23,30)/b21-12+ |
InChI Key |
CYSLVTPIQRGBAB-CIAFOILYSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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